molecular formula C10H8FNO B3079507 6-Fluoro-8-hydroxy-2-methylquinoline CAS No. 1070897-08-3

6-Fluoro-8-hydroxy-2-methylquinoline

Cat. No.: B3079507
CAS No.: 1070897-08-3
M. Wt: 177.17 g/mol
InChI Key: HFLQAZUNFSXRSR-UHFFFAOYSA-N
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Description

6-Fluoro-8-hydroxy-2-methylquinoline is a heterocyclic organic compound characterized by a quinoline ring system with a fluorine atom at the 6th position, a hydroxyl group at the 8th position, and a methyl group at the 2nd position. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse chemical properties and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-hydroxy-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved through various cross-coupling reactions . For instance, the Suzuki–Miyaura coupling reaction is often employed, utilizing boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclodehydration reactions, where ortho-substitution of aniline and aldehyde or ketone with a reactive methylene group is followed by cyclodehydration . This method ensures high regioselectivity and yield, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-hydroxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of fluorinated quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-hydroxy-2-methylquinoline stands out due to its unique combination of a fluorine atom, a hydroxyl group, and a methyl group on the quinoline ring. This specific arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-2-3-7-4-8(11)5-9(13)10(7)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLQAZUNFSXRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-amino-5-fluorophenol (5.0 g, 39 mmol) in refluxing 6N HCl (50 mL) was added dropwise over 10 minutes (E)-but-2-enal (5.5 g, 79 mmol). The reaction was heated to reflux for 3 hours then cooled down and neutralized (pH=7-8) by addition of NH4OH. The aqueous phase was extracted with DCM. The combined organic phases were dried over MgSO4, filtered and concentrated to yield 6-fluoro-2-methylquinolin-8-ol (5.7 g, 82% yield) as a dark oil which solidified upon standing.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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